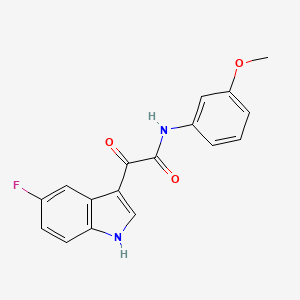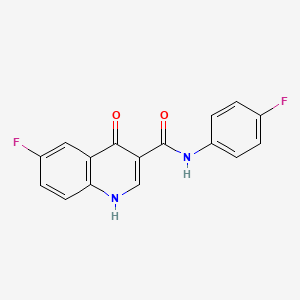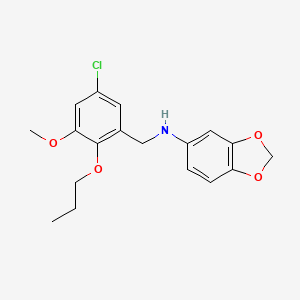![molecular formula C30H23N3O3 B11472443 2-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine](/img/structure/B11472443.png)
2-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzoxazine ring fused with a pyrrole ring, and it is substituted with nitrophenyl and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Benzoxazine Ring: The benzoxazine ring is formed by the reaction of an o-aminophenol with formaldehyde and an appropriate amine under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the pyrrole and benzoxazine rings through various coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Halogenating agents, Friedel-Crafts catalysts.
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological or chemical properties.
Scientific Research Applications
2-[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Biological Research: It is used as a probe in biological studies to understand the interaction of heterocyclic compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: These compounds share the pyrrole ring structure and are known for their biological activity.
Indole Derivatives: Indole compounds have a similar heterocyclic structure and are widely studied for their pharmacological properties.
Thiazole Derivatives: Thiazole compounds are another class of heterocycles with significant medicinal applications.
Uniqueness
2-[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE is unique due to its combination of a benzoxazine and pyrrole ring, along with the presence of nitrophenyl and diphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C30H23N3O3 |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
2-[1-(3-nitrophenyl)pyrrol-2-yl]-4,4-diphenyl-1,2-dihydro-3,1-benzoxazine |
InChI |
InChI=1S/C30H23N3O3/c34-33(35)25-16-9-15-24(21-25)32-20-10-19-28(32)29-31-27-18-8-7-17-26(27)30(36-29,22-11-3-1-4-12-22)23-13-5-2-6-14-23/h1-21,29,31H |
InChI Key |
FDFXAPVVZKWBLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3NC(O2)C4=CC=CN4C5=CC(=CC=C5)[N+](=O)[O-])C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-benzoyl-1,3-dimethyl-6-[2-oxo-2-(2-thienyl)ethyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B11472365.png)
![5-amino-2-(2-chlorophenyl)-4-methyl-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11472366.png)
![5-(2-hydroxyethyl)-13-(methoxymethyl)-4-(4-methoxyphenyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11472376.png)
![3-(1,3-Benzodioxol-5-yl)-6-(5-bromopyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11472384.png)
![2-[(4-tert-butylphenoxy)methyl]-1-(naphthalen-1-ylmethyl)-1H-benzimidazole](/img/structure/B11472390.png)

![3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B11472399.png)
![N-{5-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11472401.png)
![5,5-Dimethyl-3-{4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-YL}imidazolidine-2,4-dione](/img/structure/B11472410.png)
![2,3,4-trimethoxy-N-[3-methoxy-4-(propan-2-yloxy)phenyl]benzamide](/img/structure/B11472417.png)
![5-Oxo-3-phenyl-7-(2,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11472419.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2,6-dichlorophenyl)prolinamide](/img/structure/B11472422.png)


